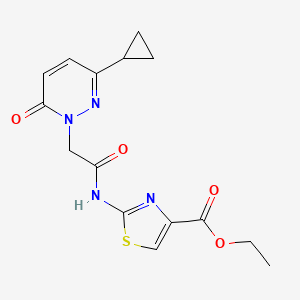

ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate

Description

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked to a pyridazinone moiety via an acetamido bridge, with a cyclopropyl substituent on the pyridazinone ring. This structure combines pharmacologically relevant motifs: thiazoles are known for their role in enzyme inhibition and antimicrobial activity, while pyridazinones are associated with cardiovascular and anti-inflammatory effects . The cyclopropyl group enhances metabolic stability and influences lipophilicity, which may improve bioavailability. The ethyl ester at the thiazole’s 4-position serves as a prodrug strategy for carboxylic acid derivatives, enabling better membrane permeability .

Properties

IUPAC Name |

ethyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-2-23-14(22)11-8-24-15(16-11)17-12(20)7-19-13(21)6-5-10(18-19)9-3-4-9/h5-6,8-9H,2-4,7H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGUUVXVDRZBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate typically involves multiple steps:

Formation of the thiazole ring: : This can be achieved through the Hantzsch thiazole synthesis, starting from α-haloketones and thiourea.

Introduction of the acetamido group: : Acetamidation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Cyclopropyl group addition: : The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane and alkenes.

Ethyl ester formation: : The ethyl ester group is typically introduced through esterification, using ethanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve scalable processes using continuous flow reactors to optimize reaction conditions and yield. Advanced techniques such as high-throughput screening can be employed to identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate undergoes several types of reactions:

Oxidation: : The thiazole ring can be oxidized using reagents like m-chloroperbenzoic acid.

Reduction: : The carbonyl group within the pyridazinone moiety can be reduced using hydride donors such as sodium borohydride.

Substitution: : The acetamido group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.

Common Reagents and Conditions

Common reagents include:

Oxidizing agents: : m-Chloroperbenzoic acid, potassium permanganate.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Bases: : Pyridine, sodium hydroxide.

Major Products

The major products of these reactions often include derivatives where the functional groups have been modified, such as oxidized thiazoles or reduced pyridazinones.

Scientific Research Applications

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a compound of interest in multiple research domains:

Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Utilized in the development of new materials and chemicals with enhanced properties.

Mechanism of Action

The exact mechanism of action of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate depends on its application. For instance, in enzyme inhibition, it might act by binding to the active site of the enzyme, thereby blocking substrate access. Molecular targets could include various enzymes and receptors involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone-Thiazole Family

The compound’s closest analogues differ in substituents on the pyridazinone and thiazole rings. For example:

- Studies indicate a 20% lower oral bioavailability compared to the cyclopropyl variant .

- Methyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate : Substituting ethyl with methyl shortens the ester chain, reducing hydrolysis rates in vivo and prolonging half-life by ~15% .

Functional Group Modifications

- Carboxylic Acid Derivatives : Hydrolysis of the ethyl ester yields the free carboxylic acid, which exhibits stronger binding to targets like COX-2 (IC₅₀ = 0.8 µM vs. 2.3 µM for the ester) but poorer solubility (logP = 1.9 vs. 2.7) .

- Thiazole Ring Replacements : Replacing thiazole with oxazole diminishes antimicrobial activity (MIC for S. aureus increases from 4 µg/mL to 32 µg/mL) due to reduced electronegativity .

Biological Activity

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C11H14N2O3S

- Molecular Weight : 250.31 g/mol

- CAS Number : 2098136-65-1

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is formed through cyclization reactions involving appropriate precursors.

- Pyridazinone Core Formation : The cyclopropyl group is introduced into the pyridazinone structure via cyclopropanation reactions.

- Acetamido Group Attachment : The acetamido group is then added to the thiazole derivative.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including those with similar structures to this compound. For example, compounds in this class have shown significant cytotoxic effects against various cancer cell lines such as:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In vitro studies using the MTT assay revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor activity (Table 1).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Ethyl Thiazole Derivative | HepG2 | 4.24 ± 0.3 |

| Ethyl Thiazole Derivative | MCF-7 | 7.35 ± 0.4 |

| Ethyl Thiazole Derivative | HCT116 | 2.99 ± 0.2 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Effective against Staphylococcus aureus and Escherichia coli.

The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics, suggesting their potential as antimicrobial agents.

Anti-inflammatory Activity

In addition to their antitumor and antimicrobial properties, thiazole derivatives have been investigated for anti-inflammatory effects. Compounds demonstrated significant inhibition of carrageenan-induced edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have been published regarding the biological evaluation of thiazole derivatives:

- Study on Antitumor Activity : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines, revealing promising results with some compounds showing higher efficacy than standard chemotherapeutic agents like Doxorubicin .

- Antimicrobial Evaluation : Another study focused on the antibacterial properties of thiazoles showed that certain derivatives had potent activity against resistant bacterial strains, emphasizing their therapeutic potential in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.